molecular formula C16H19ClN2O B2722382 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol CAS No. 294675-78-8

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol

Cat. No. B2722382
CAS RN: 294675-78-8
M. Wt: 290.79
InChI Key: OSUFRGXKNGENED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is a chemical compound with the CAS Number: 294675-78-8 . It has a molecular weight of 290.79 and its IUPAC name is 5-chloro-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C16H19ClN2O , and it has a molecular weight of 290.79 .

Scientific Research Applications

Antimicrobial and Antiparasitic Applications

Quinoline derivatives, such as Clioquinol (5-Chloro-7-iodo-quinolin-8-ol), have historical significance as antimicrobial agents. Initially used as oral anti-parasitic agents, their broad spectrum of activity includes efficacy against intestinal amebiasis. Despite concerns over neurotoxicity, the antimicrobial efficacy of Clioquinol has led to its reconsideration for new applications, including cancer therapy and Alzheimer's disease treatment due to its proteasome inhibition and metal-chelating properties (Mao & Schimmer, 2008).

Antimalarial and Antiviral Activities

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides exhibit significant antimalarial activity. Structural modifications of these compounds have shown high efficacy against resistant strains of Plasmodium berghei in mice, supporting their potential in clinical trials for malaria treatment (Werbel et al., 1986).

Corrosion Inhibition

Quinolin-8-ol derivatives have been identified as highly efficient corrosion inhibitors for steel in acidic environments. Their ability to form protective layers on metal surfaces significantly enhances the corrosion resistance of these materials, indicating their importance in materials science and engineering applications (El faydy et al., 2021).

Cancer Research

Research on 8-hydroxyquinoline derivatives has highlighted their potential in cancer therapy. These compounds have shown preclinical efficacy in malignancy treatment, attributed to their ability to inhibit proteasome function, suggesting a promising avenue for the development of new cancer treatments (Patel & Patel, 2017).

Molecular Interactions and Material Science

The study of quinoline derivatives extends to their interactions with other molecules and their applications in material science. Investigations into the binding interactions of quinolines with nucleic acids have provided insights into their potential mechanisms of action in biological systems and their use in the study of DNA-dependent cellular processes (Cohen & Yielding, 1965).

properties

IUPAC Name

5-chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUFRGXKNGENED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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